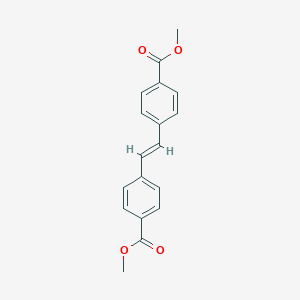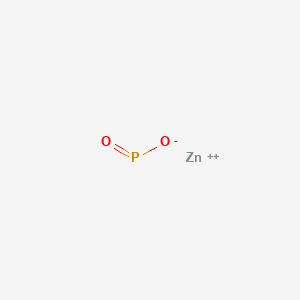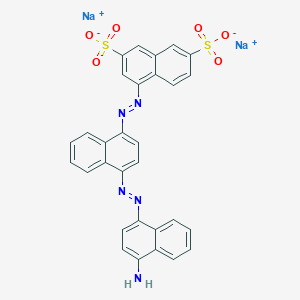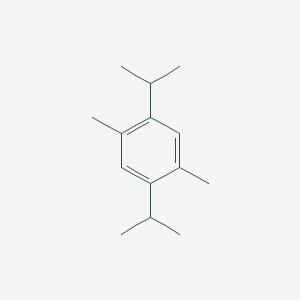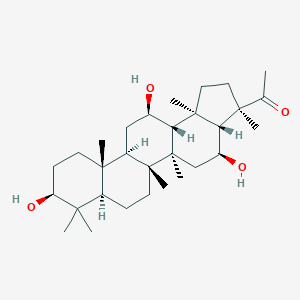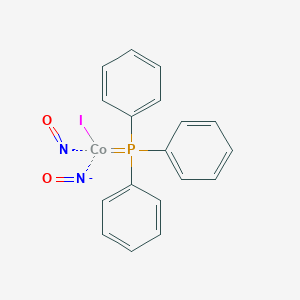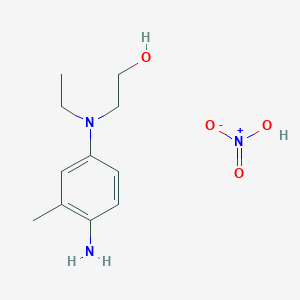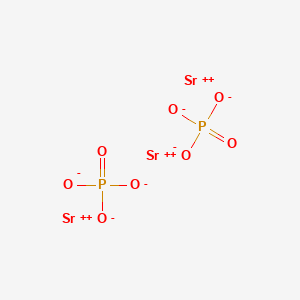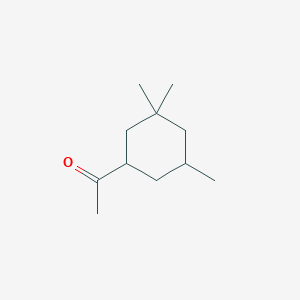
1-(3-Bromophenyl)imidazolidin-2-one
Descripción general
Descripción
1-(3-Bromophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Imidazolidin-2-ones, including derivatives like 1-(3-Bromophenyl)imidazolidin-2-one, are pivotal in the synthesis of novel compounds. For instance, the work by Fritz, Nakhla, and Wolfe (2006) describes a new strategy for preparing substituted imidazolidin-2-ones from readily available N-allylamines, showcasing the versatility of these compounds in chemical synthesis (Fritz, Nakhla, & Wolfe, 2006).
Antimicrobial Agents : Some derivatives of imidazolidin-2-one exhibit potent antimicrobial properties. Narwal et al. (2012) synthesized various imidazole derivatives, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, demonstrating significant antimicrobial activities, indicative of the potential of these compounds in developing new antimicrobial agents (Narwal et al., 2012).
Structural and Molecular Studies : The molecular structure and properties of imidazolidin-2-ones are subjects of various studies. Cyrański et al. (2001) conducted structural studies on related compounds, revealing insights into their molecular behavior and interactions (Cyrański et al., 2001).
Catalysis in Chemical Reactions : These compounds are also involved in catalysis. Zhang, Lee, and Widenhoefer (2009) explored the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes with substituted imidazolidin-2-ones, showing the catalytic potential of these compounds in organic reactions (Zhang, Lee, & Widenhoefer, 2009).
Pharmacological Applications : Imidazolidin-2-ones, including their bromophenyl derivatives, are used in pharmacological studies. For instance, the study of imidazolidine derivatives for their antinociceptive effects in mice by Queiroz et al. (2015) suggests potential applications in pain management and treatment (Queiroz et al., 2015).
Corrosion Inhibition : These compounds are investigated for their role in corrosion inhibition. Cruz et al. (2004) evaluated the electrochemical behavior of imidazolidine derivatives, including their efficiency as corrosion inhibitors, highlighting an important industrial application (Cruz et al., 2004).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .
Mecanismo De Acción
Mode of Action
It’s known that imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The specific interactions of 1-(3-Bromophenyl)imidazolidin-2-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in various synthetic routes and have been explored for the development of sustainable and more efficient protocols for the synthesis of heterocycles .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.01 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its bioavailability .
Propiedades
IUPAC Name |
1-(3-bromophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYVOVMNCGEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594734 | |
| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-96-1 | |
| Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
